



Quantitative Analysis of Pretomanid Using a Deuterated Internal Standard by LC-MS/MS

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Compound of Interest		
Compound Name:	Pretomanid-d4	
Cat. No.:	B15143092	Get Quote

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Pretomanid in human plasma using a deuterated internal standard, **Pretomanid-d4**, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development and clinical use of Pretomanid, a key component of novel tuberculosis treatment regimens.

Introduction

Pretomanid (formerly PA-824) is a nitroimidazole antibiotic with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] Accurate and precise quantification of Pretomanid in biological matrices is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. The use of a stable isotope-labeled internal standard, such as **Pretomanid-d4**, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.

This application note describes a robust and validated method for the determination of Pretomanid in human plasma, adapted from established protocols.[1][2][3][4] The method utilizes liquid-liquid extraction for sample cleanup followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.



Experimental Protocols Materials and Reagents

- Pretomanid (analytical standard, purity ≥99%)
- **Pretomanid-d4** (internal standard, purity ≥98%)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (LC-MS grade)
- Human plasma (drug-free)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 μm or equivalent[1]

Preparation of Solutions

- Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pretomanid in 10 mL of methanol.
- Pretomanid-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pretomanid-d4 in 10 mL of methanol.
- Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality controls.



 IS Working Solution (e.g., 100 ng/mL): Dilute the Pretomanid-d4 stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 40 μL of plasma sample, calibration standard, or quality control into a 1.5 mL polypropylene tube.
- Add a specified volume of the IS working solution to each tube (except for blank samples) and vortex briefly.
- Add a suitable volume of ethyl acetate (e.g., 200 μL) as the extraction solvent.
- Vortex mix vigorously for approximately 1 minute.
- Centrifuge at a high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 μL).
- Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography:



Parameter	Value
Column	Agilent Poroshell 120 EC-C18, 50 mm \times 4.6 mm, 2.7 μ m[1]
Mobile Phase A	0.1% Formic acid in water[1]
Mobile Phase B	0.1% Formic acid in acetonitrile[1]
Elution Mode	Isocratic[1]
Composition	15% Mobile Phase A, 85% Mobile Phase B[1]
Flow Rate	400 μL/min[1]
Injection Volume	10 μL[1]
Column Temperature	~30°C[1]
Autosampler Temp.	~8°C[1]
Run Time	4 minutes[1]

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Pretomanid Transition	To be optimized (e.g., m/z 360 -> specific fragment)
Pretomanid-d4 Transition	To be optimized (e.g., m/z 364 -> specific fragment)
Ion Source Temp.	To be optimized
Collision Gas	To be optimized

Data Presentation



The following tables summarize the performance characteristics of a validated method for the quantitative analysis of Pretomanid in human plasma.

Table 1: Method Validation Parameters

Parameter	Result		
Calibration Range	10 – 10,000 ng/mL[1][3][4]		
Lower Limit of Quantification (LLOQ)	10 ng/mL[1]		
Intra-day Precision (%CV)	< 9%[1][3][4]		
Inter-day Precision (%CV)	< 9%[1][3][4]		
Intra-day Accuracy	95.2% to 110%[1][3][4]		
Inter-day Accuracy	95.2% to 110%[1][3][4]		
Mean Recovery	72.4%[1][3][4]		
Matrix Effect	No significant effect observed[1]		

Table 2: Quality Control Sample Performance

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	10	< 9%	< 9%	95.2 - 110%
Low	25	< 9%	< 9%	95.2 - 110%
Medium	4000	< 9%	< 9%	95.2 - 110%
High	8000	< 9%	< 9%	95.2 - 110%
Data derived from a				
representative				
validated				
method.[1]				



Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the quantitative analysis of Pretomanid.



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Caption: Workflow for Pretomanid quantification in plasma.

Caption: Key stages of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of Pretomanid in human plasma using **Pretomanid-d4** as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, and accuracy over a clinically relevant concentration range.[1][3][4] This application note and the accompanying protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Pretomanid.

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